molecular formula C20H21N3O4 B2880657 2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate CAS No. 1421449-97-9

2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Cat. No. B2880657
CAS RN: 1421449-97-9
M. Wt: 367.405
InChI Key: VSIUXXVKOKPXBM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure are described in the literature, such as benzo[d]imidazo[2,1-b]thiazoles .


Molecular Structure Analysis

Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water . The structure of benzimidazole derivatives can be further improved by changing its functional groups on the core structure .


Chemical Reactions Analysis

A base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed .


Physical And Chemical Properties Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . It is classified as aromatic due to the presence of a sextet of π-electrons .

Scientific Research Applications

Synthesis and Characterization

Palladium-Catalyzed Carbonylative Synthesis : Research has developed methods for the synthesis of functionalized benzimidazoles through palladium-catalyzed carbonylative synthesis. This approach is significant for creating a variety of compounds with potential applications in medicinal chemistry and material science. Functionalized benzimidazoles exhibit a broad range of biological activities, suggesting the versatility of these methodologies for synthesizing compounds similar to "2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate" (Mancuso et al., 2017).

Oxidative Aminocarbonylation : Another study highlights the palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach to synthesize functionalized benzimidazoimidazoles. This method represents a valuable strategy for constructing complex and functionalized heterocycles, further underscoring the importance of innovative synthetic routes in accessing new chemical entities for research applications (Veltri et al., 2018).

Antimicrobial and Cytotoxic Activity

Antimicrobial and Cytotoxic Potential : A study on 2-azetidinone derivatives of pyridyl benzimidazoles demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings indicate the potential of benzimidazole derivatives in developing new antimicrobial agents, suggesting that compounds like "2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate" could be explored for similar applications (Desai et al., 2014).

Ferroelectric and Antiferroelectric Properties

Ferroelectricity and Antiferroelectricity in Benzimidazoles : Research into benzimidazoles has unveiled their potential for ferroelectricity and antiferroelectricity at room temperature. These properties are attributed to the imidazole unit's ability to form dipolar chains through proton tautomerization. Such studies open avenues for the application of benzimidazole derivatives in the development of lead- and rare-metal-free ferroelectric devices, indicating a novel area of application for related compounds (Horiuchi et al., 2012).

Safety and Hazards

For safety and hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-(1-benzylazetidin-3-yl)-6-methyl-1H-benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3.C2H2O4/c1-13-7-8-16-17(9-13)20-18(19-16)15-11-21(12-15)10-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIUXXVKOKPXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

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